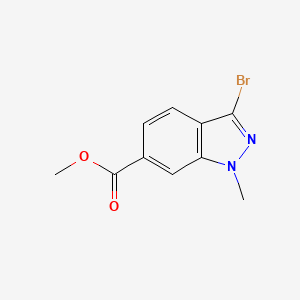

3-ブロモ-1-メチル-1H-インダゾール-6-カルボン酸メチル

説明

“Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H9N2O2Br. It has a molecular weight of 269.09 g/mol .

Synthesis Analysis

The synthesis of indazoles, including compounds like “methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate”, has been a topic of research in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

“Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate” has a molecular weight of 269.09 g/mol and a formula of C10H9N2O2Br . Its density is 1.7±0.1 g/cm3 . The boiling point is 275.9±33.0 °C at 760 mmHg .科学的研究の応用

抗がん作用

インダゾール誘導体は、抗がん活性を有する可能性があり、合成と評価が行われています . これらは、HEP3BPN 11(肝臓)、MDA 453(乳がん)、HL 60(白血病)など、様々なヒトがん細胞株の生存を阻害する能力を示しています .

抗血管新生作用

これらの化合物は、腫瘍の発達に関連する血管新生促進性サイトカインを阻害する可能性についても試験されています . これらのいくつかは、TNFα、VEGF、IGF1、TGFb、レプチン阻害に対して強力な抗血管新生活性を示しています .

抗酸化作用

インダゾール誘導体は、2,2-ジフェニル-1-ピクリルヒドラジン(DPPH)、ヒドロキシル(OH)、およびスーパーオキシドラジカル(SOR)スカベンジング活性を使用して、抗酸化活性をスクリーニングされています . いくつかの化合物は、有意なOHラジカルスカベンジング活性、DPPHラジカルスカベンジング活性、およびSORスカベンジング活性を示しています .

降圧作用

インダゾール含有ヘテロ環式化合物は、降圧剤としての用途を含む、幅広い薬効を有しています .

抗うつ作用

抗炎症作用

抗菌作用

その他の薬効

インダゾール含有化合物は、HIVプロテアーゼ阻害剤、セロトニン受容体拮抗剤、アルドース還元酵素阻害剤、およびアセチルコリンエステラーゼ阻害剤の製造において調査および適用されてきました .

Safety and Hazards

作用機序

Target of Action

Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is an organic compound that is used as a reagent in organic synthesis . It is known to participate in the construction of indazole compounds . Indazole compounds have potential biological activities in drug research, including anti-tumor, anti-inflammatory, and antibacterial effects .

Mode of Action

It is known that indazole compounds can inhibit, regulate, and/or modulate certain kinases . These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways due to their potential biological activities .

Pharmacokinetics

It is known that this compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Indazole compounds are known to have potential biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects .

Action Environment

The action of Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, it should be kept away from ignition sources and igniting objects .

特性

IUPAC Name |

methyl 3-bromo-1-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQOAPFVWPFNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593350 | |

| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192945-57-6 | |

| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

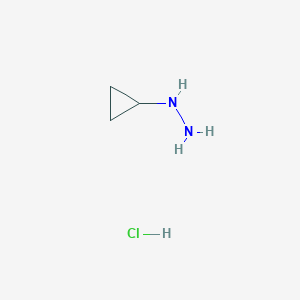

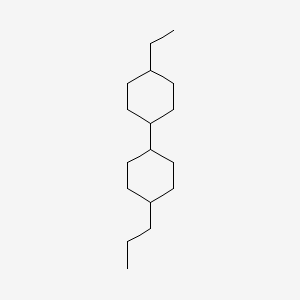

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)